molecular formula C12H17NS B12657589 2-Phenyl-2-propylthiazolidine CAS No. 116112-96-0

2-Phenyl-2-propylthiazolidine

Cat. No.: B12657589
CAS No.: 116112-96-0
M. Wt: 207.34 g/mol
InChI Key: SXLITDTVXZWHGU-UHFFFAOYSA-N
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Description

2-Phenyl-2-propylthiazolidine is a heterocyclic organic compound that features a five-membered ring containing both sulfur and nitrogen atoms This compound is part of the thiazolidine family, which is known for its diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-2-propylthiazolidine typically involves the reaction of a primary amine with a thiol and an aldehyde or ketone. One common method is the condensation of 2-phenylpropanal with cysteamine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently cyclizes to form the thiazolidine ring.

Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized using various catalysts and solvents to improve yield and selectivity. For example, the use of boron trifluoride etherate (BF3·OEt2) as a catalyst and dichloromethane (CH2Cl2) as a solvent at low temperatures can result in high yields and excellent enantioselectivity .

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-2-propylthiazolidine undergoes several types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogen atom can be reduced to form secondary amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-Phenyl-2-propylthiazolidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Phenyl-2-propylthiazolidine involves its interaction with various molecular targets. The sulfur and nitrogen atoms in the thiazolidine ring can form coordination complexes with metal ions, which can modulate the activity of enzymes and other proteins. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

    Thiazolidine: The parent compound with a simpler structure.

    2-Phenylthiazolidine: Lacks the propyl group, resulting in different reactivity and biological activity.

    2-Propylthiazolidine:

Uniqueness: 2-Phenyl-2-propylthiazolidine is unique due to the presence of both phenyl and propyl groups, which enhance its lipophilicity and ability to interact with hydrophobic biological targets. This dual substitution also allows for greater versatility in chemical modifications and applications .

Properties

CAS No.

116112-96-0

Molecular Formula

C12H17NS

Molecular Weight

207.34 g/mol

IUPAC Name

2-phenyl-2-propyl-1,3-thiazolidine

InChI

InChI=1S/C12H17NS/c1-2-8-12(13-9-10-14-12)11-6-4-3-5-7-11/h3-7,13H,2,8-10H2,1H3

InChI Key

SXLITDTVXZWHGU-UHFFFAOYSA-N

Canonical SMILES

CCCC1(NCCS1)C2=CC=CC=C2

Origin of Product

United States

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